molecular formula C12H12O6 B14485494 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one CAS No. 64013-41-8

8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one

Cat. No.: B14485494
CAS No.: 64013-41-8
M. Wt: 252.22 g/mol
InChI Key: WDOIWJNHSCUKKT-UHFFFAOYSA-N
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Description

8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, hydroxymethyl, and methoxy groups attached to a benzopyran ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6,7-dimethoxy-2-hydroxyacetophenone and formaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

64013-41-8

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

8-hydroxy-3-(hydroxymethyl)-6,7-dimethoxyisochromen-1-one

InChI

InChI=1S/C12H12O6/c1-16-8-4-6-3-7(5-13)18-12(15)9(6)10(14)11(8)17-2/h3-4,13-14H,5H2,1-2H3

InChI Key

WDOIWJNHSCUKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(OC2=O)CO)O)OC

Origin of Product

United States

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